molecular formula C14H14O2 B8034017 4-[Hydroxy(4-methylphenyl)methyl]phenol

4-[Hydroxy(4-methylphenyl)methyl]phenol

Cat. No.: B8034017
M. Wt: 214.26 g/mol
InChI Key: YROLENHJECWGMN-UHFFFAOYSA-N
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Description

4-[Hydroxy(4-methylphenyl)methyl]phenol (CAS: 173087-53-1) is a phenolic compound characterized by a central phenol ring substituted with a hydroxyphenylmethyl group bearing a para-methyl substituent. The compound is commercially available with a purity of 95% and is utilized as a building block in chemical synthesis .

Properties

IUPAC Name

4-[hydroxy-(4-methylphenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROLENHJECWGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(4-methylphenyl)methyl]phenol can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl alcohol with phenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-[Hydroxy(4-methylphenyl)methyl]phenol may involve more efficient and scalable methods. One such method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes palladium catalysts and boron reagents to achieve high yields under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(4-methylphenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-[Hydroxy(4-methylphenyl)methyl]phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[Hydroxy(4-methylphenyl)methyl]phenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4,4'-Dihydroxydiphenyl Methane (Compound 2 in )
  • Structure: Two phenol rings linked by a methylene bridge.
  • Comparison : Lacks the hydroxyphenylmethyl substituent present in the target compound. The methylene bridge reduces steric hindrance but diminishes electronic conjugation compared to the hydroxyphenylmethyl group.
  • Implications : Lower solubility in polar solvents due to reduced hydrogen-bonding capacity .
4-(Methoxymethyl)phenol (Compound V in )
  • Structure: Phenol with a methoxymethyl substituent.
  • Comparison : The methoxy group increases lipophilicity compared to the hydroxy group in the target compound. This substitution may enhance membrane permeability in biological systems but reduce acidity (higher pKa) .
(E)-4-[(Phenylimino)methyl]phenol (Compound 1 in )
  • Structure: Phenol with an iminomethyl group attached to a phenyl ring.
  • Comparison : The imine group introduces conjugation, altering UV-Vis absorption properties. The absence of a methyl group on the phenyl ring reduces steric effects compared to the target compound .
4-[[[4-[(4-Methylphenyl)azo]phenyl]imino]methyl]phenol (Compound 2 in )
  • Structure: Azo-linked phenyliminomethylphenol with a para-methyl group.
  • Comparison : The azo group enhances conjugation, leading to distinct spectroscopic properties (e.g., absorption in visible light). The para-methyl group mimics the substituent in the target compound but is part of a more complex aromatic system .

Physicochemical Properties

Compound Key Substituent Melting Point (°C) Solubility Acidity (pKa)
4-[Hydroxy(4-methylphenyl)methyl]phenol Hydroxyphenylmethyl Not reported Moderate (polar solvents) ~10 (estimated)
4,4'-Dihydroxydiphenyl Methane Methylene bridge 160–162 Low (non-polar) ~9.5
4-(Methoxymethyl)phenol Methoxymethyl Not reported High (polar) ~10.5
(E)-4-[(Phenylimino)methyl]phenol Phenyliminomethyl 185–186 Low (non-polar) ~8.5

Notes:

  • The target compound’s hydroxyphenylmethyl group balances moderate solubility and acidity, making it versatile for further derivatization.
  • Azo and imine derivatives exhibit lower solubility due to extended conjugation and non-polar substituents .
Antimicrobial and Antioxidant Potential
  • Target Compound: No direct bioactivity data is provided, but structurally related phenols (e.g., 4-phenylphenol in ) exhibit antimicrobial and antioxidant properties due to phenolic hydroxyl groups .
  • Schiff Base Derivatives () : Compounds like E1 (azo-imine) show enhanced antimicrobial activity when electron-withdrawing groups (e.g., nitro) are present .

Pharmacological Activity
  • Benzimidazole Derivatives () : Compounds with 4-methylphenyl substituents (e.g., ZE, ZG) demonstrate potent anti-anxiety activity, suggesting that para-methyl groups on aromatic systems may enhance CNS penetration .
  • Hypotensive Agents (): Ethoxy- and hydroxypropyl-substituted phenols (e.g., 羊红膻素A) show blood pressure-lowering effects, highlighting the role of alkoxy groups in modulating cardiovascular activity .

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